molecular formula C4H11BF4O B8443279 Tetrafluoroboric acid diethyl ether complex

Tetrafluoroboric acid diethyl ether complex

Cat. No. B8443279
M. Wt: 161.94 g/mol
InChI Key: JDQHPOVUCKSJFJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07625932B2

Procedure details

Add HBF4-Et2O (4.4 mL, 27.7 mmol) to methyl-3-(4-hydroxyphenyl)-propionate (5.0 g, 27.7 mmol) in acetonitrile with stirring at 0° C. After 10 minutes, add N-bromosuccinimide (5.4 g, 30.5 mmol) and gradually allow to warm to room temperature. After 18 hours, pour into 38% NaHSO4 and extract with diethyl ether. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to provide the title compound.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H+].[B-](F)(F)(F)F.CCOCC.[CH3:12][O:13][C:14](=[O:24])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1.[Br:25]N1C(=O)CCC1=O.OS([O-])(=O)=O.[Na+]>C(#N)C>[CH3:12][O:13][C:14](=[O:24])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[C:19]([Br:25])[CH:18]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F.CCOCC
Name
Quantity
5 g
Type
reactant
Smiles
COC(CCC1=CC=C(C=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether
WASH
Type
WASH
Details
wash with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CCC1=CC(=C(C=C1)O)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.